molecular formula C13H11Cl2N3O B12237236 N-(2,3-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide

N-(2,3-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide

Cat. No.: B12237236
M. Wt: 296.15 g/mol
InChI Key: DHALEGSZZLQGMD-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dichlorophenyl group attached to the pyrimidine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide typically involves the reaction of 2,3-dichloroaniline with ethyl acetoacetate under basic conditions to form the intermediate 2,3-dichlorophenyl-6-ethylpyrimidine-4-carboxylate. This intermediate is then converted to the desired carboxamide through an amide formation reaction using ammonia or an amine source .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(2,3-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
  • N-(2,3-dichlorophenyl)-2-nitrobenzene-sulfonamide
  • 2,3-dichlorophenylpiperazine

Uniqueness

N-(2,3-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide is unique due to its specific structural features, such as the combination of the dichlorophenyl group and the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H11Cl2N3O

Molecular Weight

296.15 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-6-ethylpyrimidine-4-carboxamide

InChI

InChI=1S/C13H11Cl2N3O/c1-2-8-6-11(17-7-16-8)13(19)18-10-5-3-4-9(14)12(10)15/h3-7H,2H2,1H3,(H,18,19)

InChI Key

DHALEGSZZLQGMD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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